molecular formula C18H24N2O2 B15099344 4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B15099344
M. Wt: 300.4 g/mol
InChI Key: IRDMDKGPGJKIGC-UHFFFAOYSA-N
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Description

4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one is a derivative of chromen-2-one, a type of heterocyclic compound. The presence of the ethylpiperazin-1-yl group suggests potential biological activity, as piperazine derivatives are often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one typically involves the reaction of 4-ethylpiperazine with a suitable chromen-2-one derivative. The reaction is often carried out in an anhydrous solvent such as methanol, chloroform, or ether, using appropriate catalysts and conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the piperazine ring or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the chromen-2-one scaffold .

Scientific Research Applications

4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its neuroprotective effects and potential use in treating neurological disorders.

    Industry: Utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action for 4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. Compounds with similar structures, such as abemaciclib, are known to inhibit cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Abemaciclib: Known to inhibit cyclin-dependent kinases 4 and 6.

    4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one: A derivative with similar biological activity.

    4-[(4-ethylpiperazin-1-yl)methyl]benzylamine: Another piperazine derivative with potential biological activity.

Uniqueness

4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of the chromen-2-one scaffold and the ethylpiperazin-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethylchromen-2-one

InChI

InChI=1S/C18H24N2O2/c1-4-19-5-7-20(8-6-19)12-15-11-17(21)22-18-14(3)9-13(2)10-16(15)18/h9-11H,4-8,12H2,1-3H3

InChI Key

IRDMDKGPGJKIGC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=C(C=C(C=C23)C)C

Origin of Product

United States

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